molecular formula C7H8BrNO B12960718 2-Bromo-3,5-dimethylpyridine 1-oxide

2-Bromo-3,5-dimethylpyridine 1-oxide

Cat. No.: B12960718
M. Wt: 202.05 g/mol
InChI Key: CQYAGHJFFBHGDW-UHFFFAOYSA-N
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Description

2-Bromo-3,5-dimethylpyridine 1-oxide is a chemical compound that belongs to the class of pyridine derivatives It is characterized by the presence of a bromine atom at the 2-position, two methyl groups at the 3 and 5 positions, and an oxide group at the 1-position of the pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-3,5-dimethylpyridine 1-oxide typically involves the bromination of 3,5-dimethylpyridine-N-oxide. The reaction is carried out in the presence of a brominating agent such as bromine or N-bromosuccinimide (NBS) in an appropriate solvent like acetic acid. The reaction conditions, including temperature and the presence of metal ions, can significantly influence the yield and selectivity of the bromination process .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle bromine and other reactive chemicals.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-3,5-dimethylpyridine 1-oxide can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by other nucleophiles under appropriate conditions.

    Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, particularly involving the N-oxide group.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include nucleophiles such as amines or thiols. The reactions are typically carried out in polar solvents under mild to moderate temperatures.

    Oxidation: Oxidizing agents like hydrogen peroxide or peracids can be used to further oxidize the compound.

    Reduction: Reducing agents such as sodium borohydride can be employed to reduce the N-oxide group.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted pyridine derivatives, while oxidation and reduction can modify the N-oxide group.

Scientific Research Applications

2-Bromo-3,5-dimethylpyridine 1-oxide has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound can be used in studies involving enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.

    Industry: It can be used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-Bromo-3,5-dimethylpyridine 1-oxide involves its interaction with molecular targets such as enzymes and receptors. The presence of the bromine atom and the N-oxide group can influence its binding affinity and specificity. The compound can act as an inhibitor or modulator of specific biological pathways, depending on its structural features and the nature of the target.

Comparison with Similar Compounds

Similar Compounds

    2-Bromo-3,5-dimethylpyridine: Lacks the N-oxide group, which can affect its reactivity and biological activity.

    3,5-Dimethylpyridine-N-oxide: Lacks the bromine atom, which can influence its chemical properties and applications.

    2-Bromo-5-methylpyridine:

Uniqueness

2-Bromo-3,5-dimethylpyridine 1-oxide is unique due to the combination of the bromine atom and the N-oxide group, which confer distinct chemical reactivity and potential biological activity. This makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C7H8BrNO

Molecular Weight

202.05 g/mol

IUPAC Name

2-bromo-3,5-dimethyl-1-oxidopyridin-1-ium

InChI

InChI=1S/C7H8BrNO/c1-5-3-6(2)7(8)9(10)4-5/h3-4H,1-2H3

InChI Key

CQYAGHJFFBHGDW-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C([N+](=C1)[O-])Br)C

Origin of Product

United States

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